molecular formula C10H10BrN3O2 B3060141 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 1820666-73-6

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No. B3060141
CAS RN: 1820666-73-6
M. Wt: 284.11
InChI Key: IMCDTFDNOQSTDB-UHFFFAOYSA-N
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Description

“7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole compounds like “this compound” often involves the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of triazole structures using a reliable, regioselective, and high-yielding process .


Molecular Structure Analysis

Triazole compounds, including “this compound”, have a five-membered aromatic azole chain . They contain two carbon and three nitrogen atoms, which are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Synthetic Chemistry Applications

Ester Cleavage Enhancement in Micelles : A study by Bhattacharya and Kumar (2005) demonstrated the catalytic properties of hydroxybenzotriazole derivatives, closely related to 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid, in the cleavage of p-nitrophenyl hexanoate and p-nitrophenyl diphenyl phosphate within surfactant micelles. This research highlights the potential of benzotriazole derivatives in synthetic chemistry applications, particularly in ester cleavage reactions Langmuir : the ACS journal of surfaces and colloids.

Antimicrobial Compound Synthesis : Sanjeeva et al. (2021) described the synthesis of a series of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, starting from 5-bromobenzofuran-2-carboxylic acid, showcasing the utility of similar brominated triazoles in generating novel antimicrobial agents Asian Journal of Chemistry.

Novel Anti-proliferative Agents : Devi et al. (2019) synthesized a series of benzosuberone and 1,2,3-triazole conjugates, including compounds structurally related to this compound, demonstrating moderate to excellent anti-proliferative activity against human cell lines. This suggests the potential of such compounds in the development of new anticancer agents Journal of Saudi Chemical Society.

Pharmacological Applications

Antiviral Activity Against Herpesviruses : Wen et al. (2017) synthesized a series of novel 5-(benzylthio)-1H-1,2,3-triazole-4-carboxamides, demonstrating promising inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The study indicates the potential of 1,2,3-triazole derivatives in the development of new antiviral agents Medicinal chemistry (Shariqah (United Arab Emirates)).

Future Directions

The future directions for “7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Their broad range of chemical and biological properties make them an important synthon in the development of new drugs .

properties

IUPAC Name

7-bromo-1-propylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-2-3-14-9-7(11)4-6(10(15)16)5-8(9)12-13-14/h4-5H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCDTFDNOQSTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2Br)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214191
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820666-73-6
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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